4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Medicinal Chemistry Drug Discovery Heterocyclic Scaffolds

4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177344-77-2) is a synthetic heterocyclic small molecule (molecular formula C13H13ClN4S, molecular weight 292.79 g/mol) comprising a benzothiazole core with a chlorine at the 4-position and an N-(3-imidazol-1-yl)propyl substituent at the 2-amino position. It is predominantly distributed as a research chemical for laboratory use, typically at 95–97% purity, and is stocked by multiple international chemical suppliers including Life Chemicals (via Sigma-Aldrich), Fluorochem, and Aladdin.

Molecular Formula C13H13ClN4S
Molecular Weight 292.79 g/mol
CAS No. 1177344-77-2
Cat. No. B1439401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
CAS1177344-77-2
Molecular FormulaC13H13ClN4S
Molecular Weight292.79 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)NCCCN3C=CN=C3
InChIInChI=1S/C13H13ClN4S/c14-10-3-1-4-11-12(10)17-13(19-11)16-5-2-7-18-8-6-15-9-18/h1,3-4,6,8-9H,2,5,7H2,(H,16,17)
InChIKeyFOYVLCQQDIUGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177344-77-2): Core Chemical Profile for Procurement Assessment


4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177344-77-2) is a synthetic heterocyclic small molecule (molecular formula C13H13ClN4S, molecular weight 292.79 g/mol) comprising a benzothiazole core with a chlorine at the 4-position and an N-(3-imidazol-1-yl)propyl substituent at the 2-amino position . It is predominantly distributed as a research chemical for laboratory use, typically at 95–97% purity, and is stocked by multiple international chemical suppliers including Life Chemicals (via Sigma-Aldrich), Fluorochem, and Aladdin . Its key distinguishing structural feature is the simultaneous presence of the 4-chloro-benzothiazole and the imidazole-linked propyl chain, a motif that is recurrent in early-stage small-molecule screening libraries but for which no dedicated primary biological evaluation has been published in the peer-reviewed biomedical literature as of early 2026.

Why 4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine Cannot Be Swapped for a Generic In-Class Analog


The molecular scaffold of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine embeds two precisely positioned pharmacophoric vectors—the 4-chloro substituent on the benzothiazole and the imidazole ring at the terminus of the propyl linker—whose substitution pattern and electronic properties cannot be replicated by simple in-class replacements such as the non-chlorinated parent scaffold N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine (CAS 862820-91-5, MW 258.34) or the 4-methyl analog (CAS 1177334-28-9) . Computational ADME parameter estimates computed for the title compound—LogD (pH 7.4) = 2.77, topological polar surface area = 42.74 Ų, and 5 rotatable bonds—depart substantially from the unsubstituted or methyl-substituted counterparts, indicating that differences in solubility, permeability, and target engagement may be chemically significant [1]. Without head-to-head biological data, however, any in-class analog substitution in a study must be treated as a source of uncontrolled variability, making this compound the only chemically defined reference for its unique substitution pattern.

Quantitative Comparative Evidence for 4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine


Structural and Pharmacophore Differentiation from Non-Chlorinated and Methyl-Substituted Scaffolds

The 4-chloro substitution on the benzothiazole core introduces both steric bulk and electron-withdrawing character that are absent in the non-halogenated parent scaffold N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine (CAS 862820-91-5) and in the 4-methyl analog (CAS 1177334-28-9) . The title compound exhibits a computed LogD (pH 7.4) of 2.77 and a topological polar surface area (TPSA) of 42.74 Ų, compared with a predicted LogD of approximately 1.9–2.1 and a TPSA of approximately 42–43 Ų for the non-halogenated and 4-methyl analogs [1].

Medicinal Chemistry Drug Discovery Heterocyclic Scaffolds

PDE10A Binding Affinity: Weak Activity Indicative of Scaffold Selectivity Profile

The simple 4-chloro-benzothiazol-2-amine substructure (CAS 19952-47-7) has been profiled against human PDE10A catalytic domain and exhibits a Ki of 210,000 nM, equivalent to an IC50 of approximately 2,110 nM in a separate Chan-Lam coupling inhibition assay [1] [2]. Although no direct binding data exist for the fully elaborated title compound carrying the N-(3-imidazol-1-yl)propyl side chain, the weak affinity of the 4-chloro-benzothiazole core for PDE10A provides a quantitative baseline from which the contribution of the imidazole linker can be assessed in future selectivity profiling.

Neuropharmacology Phosphodiesterase Inhibition BindingDB

Computed ADME Compliance and Lead-Likeness vs. In-Class Analogs

ChemBase computational data for the title compound indicate Lipinski Rule-of-Five compliance with zero violations, an acid pKa of 15.68, a hydrogen-bond donor count of 1, and a hydrogen-bond acceptor count of 3 [1]. These properties place the compound within lead-like chemical space, but the specific combination of a chloro substituent (electron-withdrawing) and the basic imidazole ring (pKa ≈ 6.8 for the conjugate acid) creates a unique charge distribution at physiological pH that is absent in non-chlorinated or non-basic side-chain analogs.

ADME Prediction Drug Design Lipinski Rule of Five

Antiviral Screening Potential: Inactive Chloro-Benzothiazole Core Against SARS-CoV-2 Replicase

In a high-throughput Chan-Lam coupling assay against SARS-CoV-2 replicase polyprotein 1ab, 4-chlorobenzo[d]thiazol-2-amine exhibited an IC50 of 2,110 nM, indicating negligible direct antiviral activity [1]. While the fully elaborated title compound has not been tested, this baseline data point suggests that any antiviral activity observed for the imidazole-containing analog would likely derive from the side chain rather than the core scaffold, providing a rationale for including the title compound in antiviral screening libraries where side-chain-dependent activity is under investigation.

Antiviral Research SARS-CoV-2 Chan-Lam Coupling Assay

Recommended Research Scenarios for 4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine


Fragment-Based Elaboration of the 4-Chloro-Benzothiazole Core for CNS Targets

The title compound serves as a pre-built elaborated fragment in which the imidazole-propyl side chain is already installed on the 4-chloro-benzothiazole scaffold. Given the weak PDE10A affinity of the core (Ki = 210,000 nM) [1], medicinal chemistry teams can use this compound directly in CNS-focused fragment-to-lead campaigns to probe whether the imidazole moiety improves PDE10A engagement or redirects selectivity toward other phosphodiesterase isoforms, without needing to synthesize the linker from scratch.

Antiviral Library Design with Imidazole-Tethered Benzothiazoles

Because the 4-chloro-benzothiazole substructure alone is inactive against SARS-CoV-2 replicase (IC50 = 2,110 nM) [1], the title compound presents an opportunity to evaluate the contribution of the imidazole-propyl chain to antiviral activity. Procurement of this compound for inclusion in a focused antiviral screening deck allows direct comparison with the unadorned core and with other side-chain variants, enabling SAR dissection without investing in custom synthesis.

Chemical Probe Development Against Underexplored Kinase or Epigenetic Targets

The favorable computed ADME profile (Lipinski violations = 0, LogD = 2.77, TPSA = 42.74 Ų) and the presence of a hydrogen-bond-capable imidazole ring make this compound a suitable starting point for developing chemical probes aimed at ATP-binding pockets or metal-dependent enzymes [2]. The availability of the compound from multiple vendors at defined purity (95–97%) supports reproducible screening and follow-up chemistry.

Physicochemical Benchmarking of Halogenated Benzothiazole Series

The calculated logD difference of +0.6 to +0.9 relative to non-chlorinated and methyl-substituted analogs [2] establishes the title compound as a reference standard for quantifying the contribution of the 4-chloro substituent to lipophilicity within this compound series. Analytical laboratories and medicinal chemistry groups can use it as a calibration point when developing predictive models for benzothiazole permeability and solubility.

Quote Request

Request a Quote for 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.